2-methyl-2-phenylpiperidine
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Overview
Description
2-Methyl-2-phenylpiperidine is a heterocyclic organic compound that belongs to the piperidine class Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of a methyl group and a phenyl group attached to the second carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2-phenylpiperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylsilane with an imine intermediate, followed by cyclization and reduction steps. The reaction is catalyzed by an iron complex and proceeds efficiently under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to be cost-effective and scalable, meeting the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .
Scientific Research Applications
2-Methyl-2-phenylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-methyl-2-phenylpiperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at various receptors, influencing neurotransmitter pathways. The compound’s effects are mediated through its binding to these receptors, altering cellular responses and physiological functions .
Comparison with Similar Compounds
2-Phenylpiperidine: Lacks the methyl group, leading to different chemical properties and reactivity.
2-Methylpiperidine: Lacks the phenyl group, affecting its biological activity and applications.
Piperidine: The parent compound, which serves as a fundamental structure for many derivatives.
Uniqueness: 2-Methyl-2-phenylpiperidine is unique due to the presence of both methyl and phenyl groups, which confer specific steric and electronic properties. These modifications enhance its utility in synthetic chemistry and pharmaceutical research, distinguishing it from other piperidine derivatives .
Properties
CAS No. |
933701-34-9 |
---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-methyl-2-phenylpiperidine |
InChI |
InChI=1S/C12H17N/c1-12(9-5-6-10-13-12)11-7-3-2-4-8-11/h2-4,7-8,13H,5-6,9-10H2,1H3 |
InChI Key |
FLNODMVWOCAIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCN1)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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